Glycyl-d-leucine

Description

Dipeptide Chemical Structure and Enantiomeric Considerations

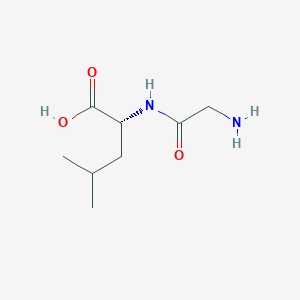

Glycyl-D-leucine is a dipeptide composed of two amino acids, glycine (B1666218) and D-leucine (B559557), linked by a peptide bond. Glycine, the simplest amino acid, is achiral as its alpha-carbon is bonded to two hydrogen atoms. In contrast, leucine (B10760876) possesses a chiral alpha-carbon, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: L-leucine and D-leucine.

The designation 'D' in D-leucine refers to the spatial arrangement of the amino group on the right side when the carboxyl group is at the top in a Fischer projection. This is in contrast to the more common L-amino acids found in ribosomally synthesized proteins, where the amino group is on the left. The presence of the D-leucine residue in this compound introduces a specific stereochemistry that significantly influences its three-dimensional structure and its interactions with other chiral molecules, such as enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C8H16N2O3 |

| Molecular Weight | 188.23 g/mol |

| Appearance | White powder to crystal |

| Purity | >99.0% |

| Specific Rotation [α]20/D | +33.0 to +37.0 deg (c=2, H2O) tcichemicals.com |

| Solubility in Water | Almost transparent tcichemicals.com |

| Melting Point | 234 °C tcichemicals.com |

| CAS Number | 688-13-1 tcichemicals.com |

Historical Context of Dipeptide and D-Amino Acid Research

The study of peptides began in the early 20th century with the work of Emil Fischer, who first proposed that amino acids are linked by amide bonds, which he termed peptide bonds. His synthesis of the dipeptide glycylglycine (B550881) in 1901 was a landmark achievement that laid the foundation for peptide chemistry. For a long period, it was widely believed that proteins in all living organisms were exclusively composed of L-amino acids.

The discovery of D-amino acids in natural products, initially in microorganisms, challenged this dogma. For instance, D-amino acids were identified as crucial components of bacterial cell walls, contributing to their structural integrity and resistance to enzymatic degradation. The presence of D-amino acids in the cell walls of bacteria makes them resistant to most proteases, which are typically specific for peptide bonds between L-amino acids.

Over time, research has revealed that D-amino acids are more widespread than previously thought, being found in various organisms from bacteria to mammals. This has led to a growing interest in peptides that contain D-amino acids, known as D-amino acid-containing peptides (DAACPs), and their potential biological roles.

Current Paradigms in this compound Investigation

Current research into D-amino acid-containing peptides like this compound is driven by the understanding that the incorporation of a D-amino acid can dramatically alter a peptide's properties. One of the most significant consequences is increased resistance to proteolysis. Proteolytic enzymes are stereospecific and generally recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid can render a peptide less susceptible to enzymatic degradation, thereby increasing its stability and bioavailability in biological systems.

This enhanced stability is a highly desirable trait in the development of therapeutic peptides. Consequently, there is a growing interest in synthesizing and characterizing D-amino acid-containing dipeptides to explore their potential as novel drug candidates or as tools to study biological processes. Research in this area often involves comparative studies between D-amino acid-containing peptides and their all-L counterparts to elucidate the specific effects of the D-enantiomer. The synthesis of D-amino acid-containing dipeptides can be achieved through both chemical and enzymatic methods, with ongoing research focused on developing more efficient and specific synthetic routes. nih.gov

Significance of D-Amino Acid Dipeptides in Biochemical Systems

D-amino acid dipeptides, and larger peptides containing D-amino acids, have several areas of significance in biochemical systems. Their presence in bacterial peptidoglycan is a well-established example of their structural importance. The cross-linking of peptidoglycan chains, which is essential for maintaining the integrity of the bacterial cell wall, often involves D-amino acids.

Beyond their structural roles, D-amino acids and their peptides can act as signaling molecules. In mammals, free D-serine, for instance, is a key neuromodulator. While specific signaling roles for this compound have not been extensively documented, the broader class of D-amino acid-containing peptides is being investigated for various biological activities.

The resistance of D-amino acid dipeptides to degradation by common peptidases makes them valuable subjects in pharmacological and biochemical research. This property can lead to a longer duration of action if the peptide has a biological effect. The study of how these peptides are transported across cell membranes and how they interact with cellular machinery provides insights into the stereospecificity of biological processes. While many transport systems are specific for L-amino acids and their peptides, some transporters have been shown to handle D-amino acid-containing molecules, though often with different affinities.

| Property | L-Amino Acid Dipeptides (e.g., Glycyl-L-leucine) | D-Amino Acid Dipeptides (e.g., this compound) |

|---|---|---|

| Stereochemistry | Contains L-amino acids. | Contains at least one D-amino acid. |

| Occurrence in Ribosomal Synthesis | Common | Absent |

| Susceptibility to Proteolysis | Generally high | Generally low |

| Biological Half-life | Typically shorter | Potentially longer |

| Immunogenicity | Variable | Can be altered compared to the L-form |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEXFJVMVGETOO-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017042 | |

| Record name | Glycyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-13-1 | |

| Record name | Glycyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Routes

Stereoselective Synthesis of Glycyl-D-leucine

Stereoselective synthesis is crucial for producing enantiomerically pure this compound. This involves methods that preferentially form one stereoisomer over others.

Asymmetric synthesis introduces chirality into a molecule, and for this compound, this means ensuring the D-configuration at the leucine (B10760876) residue. This can be achieved by using chiral auxiliaries, catalysts, or starting materials. One approach involves the use of D-amino acids as starting materials. For instance, D-leucine (B559557) can be coupled with a protected glycine (B1666218) molecule. mdpi.com The stereoselective synthesis of dipeptide analogs, including those similar to glycylleucine, has been demonstrated where the stereochemistry is controlled through the choice of starting amino acid enantiomer. acs.org For example, the synthesis of a dipeptide analog using D-leucine resulted in the (S) configuration at the corresponding center, confirming the retention of stereochemistry from the starting material. acs.org

Another strategy is the asymmetric alkylation of glycine derivatives. While not directly applied to this compound in the provided context, asymmetric alkylation is a powerful tool for creating chiral amino acids that can then be incorporated into peptides. ntnu.no Furthermore, methods like the Ireland-Claisen rearrangement have been utilized for the diastereoconvergent synthesis of tetrasubstituted α-amino acids, showcasing advanced techniques for controlling stereochemistry. organic-chemistry.org

Enzymatic synthesis offers high stereoselectivity and mild reaction conditions. sci-hub.se Dipeptidases, which typically hydrolyze dipeptides, can also be used in the reverse direction to synthesize them under specific conditions. Glycyl-leucine dipeptidase is an enzyme that shows specificity for dipeptides containing glycine and leucine. medchemexpress.com While these enzymes are often studied for their hydrolytic activity, the principles of enzymatic catalysis allow for the synthesis of peptide bonds. nih.gov

Chemo-enzymatic methods combine chemical synthesis with enzymatic steps to leverage the advantages of both. nih.gov For example, a precursor molecule can be synthesized chemically, and an enzyme can then be used to introduce the stereospecific linkage. glycoforum.gr.jp This approach has been used for the synthesis of various amino acid derivatives and peptides. iupac.orgnih.gov L-amino acid ligases (LALs) are another class of enzymes that can synthesize dipeptides from L-amino acids in an ATP-dependent manner. sci-hub.seresearchgate.net While typically specific for L-amino acids, enzyme engineering could potentially adapt them for the incorporation of D-amino acids. D-amino acid transaminases (DATA) are enzymes used in the asymmetric synthesis of D-amino acids from α-keto acids, which can then serve as precursors for dipeptide synthesis. mdpi.com

Solid-Phase Peptide Synthesis (SPPS) for D-Leucine Incorporation

Solid-phase peptide synthesis (SPPS) is a widely used method for synthesizing peptides. In this technique, the C-terminal amino acid is attached to a solid support (resin), and subsequent amino acids are added in a stepwise manner. For the synthesis of this compound, D-leucine would be the first amino acid attached to the resin.

The general SPPS cycle involves:

Attachment: The C-terminal amino acid (D-leucine) with its amino group protected (e.g., with Fmoc or Boc) is covalently linked to the solid support.

Deprotection: The N-terminal protecting group is removed.

Coupling: The next amino acid (glycine), with its amino group protected and its carboxyl group activated, is added to the reaction vessel and couples to the free amino group of the resin-bound D-leucine.

Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the solid support, and all protecting groups are removed.

This method is advantageous for its simplicity, efficiency, and the ease of purification, as excess reagents and byproducts are washed away at each step.

Solution-Phase Synthesis Strategies and Protecting Group Chemistry

Solution-phase synthesis involves carrying out the peptide coupling reactions in a solvent system where all reactants are dissolved. This method is often used for large-scale synthesis. A key aspect of both solution-phase and solid-phase synthesis is the use of protecting groups to prevent unwanted side reactions.

For the synthesis of this compound, the following protecting groups are commonly employed:

N-terminal protecting groups: These groups protect the amino group of the amino acid. Common examples include:

Carbobenzoxy (Cbz or Z): Removed by catalytic hydrogenation or with HBr in acetic acid.

9-Fluorenylmethyloxycarbonyl (Fmoc): Removed by a weak base, such as piperidine. This is common in SPPS.

tert-Butoxycarbonyl (Boc): Removed by a strong acid, such as trifluoroacetic acid (TFA).

C-terminal protecting groups: These groups protect the carboxyl group, typically as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester), to prevent it from reacting during the coupling step. These are removed at the end of the synthesis, often by saponification or hydrogenolysis.

The coupling of the protected amino acids is facilitated by activating the carboxyl group of the incoming amino acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. The mixed anhydride (B1165640) method is another established technique for forming the peptide bond. yamaguchi-u.ac.jp

Synthesis of Racemic Glycyl-DL-leucine as a Reference Compound

The synthesis of the racemic form, Glycyl-DL-leucine, is more straightforward as it does not require stereocontrol. tcichemicals.com This can be achieved by using racemic DL-leucine as a starting material and coupling it with a protected glycine. The resulting product will be a mixture of this compound and Glycyl-L-leucine (B1671923). Racemic compounds are often synthesized to serve as analytical standards for comparison in chromatographic or spectroscopic analyses to confirm the enantiomeric purity of the stereoselectively synthesized product.

Derivatization and Analogue Synthesis for Functional Studies

To investigate the structure-activity relationships of this compound, analogues can be synthesized by modifying its structure. This can involve:

N-terminal modification: Acylating the N-terminal glycine with different groups.

C-terminal modification: Converting the C-terminal carboxyl group into an amide or ester.

Side-chain modification: Although glycine has no side chain, the leucine side chain could be altered.

Peptide backbone modification: Replacing the peptide bond with a non-hydrolyzable isostere. For example, methylene (B1212753) thioether groups have been substituted for peptide linkages in glycylleucine analogs to create molecules resistant to enzymatic hydrolysis. acs.orgscilit.com

These derivatives and analogues are valuable tools for studying the biological roles and mechanisms of action of the parent dipeptide. For example, phosphinic pseudopeptides have been synthesized as inhibitors of enzymes that process D-amino acids. nih.gov

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Glycyl-d-leucine in solution. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the connectivity and conformation of the dipeptide can be obtained.

Proton (¹H) NMR for Structural Confirmation and Purity Analysis

Proton NMR (¹H NMR) provides detailed information about the number and types of hydrogen atoms in a molecule, as well as their neighboring atoms. For this compound, the ¹H NMR spectrum confirms the presence of both the glycine (B1666218) and d-leucine (B559557) residues.

Key signals in the ¹H NMR spectrum of this compound include:

A singlet corresponding to the two protons of the glycine's α-carbon.

A multiplet for the α-proton of the d-leucine residue, which is coupled to the adjacent methylene (B1212753) protons.

Signals for the protons of the d-leucine side chain, including a multiplet for the γ-proton and doublets for the two diastereotopic methyl groups.

The integration of these signals provides a quantitative measure of the protons in each environment, confirming the 1:1 ratio of the glycine and d-leucine moieties. Furthermore, the absence of unexpected signals is a strong indicator of the sample's purity.

| Proton | Typical Chemical Shift (ppm) in D₂O | Multiplicity |

| Glycine α-CH₂ | ~3.80 | Singlet |

| D-Leucine α-CH | ~4.20 | Triplet |

| D-Leucine β-CH₂ | ~1.58-1.64 | Multiplet |

| D-Leucine γ-CH | ~1.59 | Multiplet |

| D-Leucine δ-CH₃ | ~0.89-0.96 | Doublet |

Note: Chemical shifts can vary depending on the solvent and pH.

Carbon-13 (¹³C) NMR for Backbone and Side-Chain Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for the complete elucidation of the backbone and side-chain carbons.

The key resonances in the ¹³C NMR spectrum include:

Signals for the two carbonyl carbons of the peptide bond and the carboxylic acid.

A signal for the α-carbon of the glycine residue.

Signals for the α, β, γ, and δ carbons of the d-leucine residue.

| Carbon Atom | Typical Chemical Shift (ppm) in D₂O |

| Carbonyl (Leucine) | ~182.40 |

| Carbonyl (Glycine) | Not specified in search results |

| α-Carbon (Leucine) | ~56.90 |

| α-Carbon (Glycine) | ~43.24 |

| β-Carbon (Leucine) | ~43.75 |

| γ-Carbon (Leucine) | ~27.26 |

| δ-Carbons (Leucine) | ~25.03, ~23.46 |

Note: Data derived from public databases for Glycylleucine, stereochemistry may influence exact shifts. nih.gov The Human Metabolome Database (HMDB) provides spectral data for Glycylleucine which can be a useful reference. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and verifying its amino acid sequence through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound, often to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The experimentally determined accurate mass can be compared to the theoretical mass calculated from the molecular formula (C₈H₁₆N₂O₃) to confirm the compound's identity. researchgate.net

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O₃ |

| Monoisotopic Mass | 188.1161 g/mol |

| Average Mass | 188.22 g/mol |

Fragmentation Analysis for Sequence and Structural Verification

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated or deprotonated this compound molecule. nih.gov The resulting fragment ions provide information about the amino acid sequence and the structure of the dipeptide. nih.govcore.ac.uk The fragmentation patterns of dipeptides are influenced by the nature and sequence of the constituent amino acid residues. acs.org

Common fragmentation pathways for peptides include cleavage of the peptide bond, resulting in b- and y-type ions. For this compound, the observation of a y-ion corresponding to the protonated D-leucine and a b-ion corresponding to the protonated glycine fragment would confirm the sequence. The fragmentation of protonated leucine (B10760876) itself can lead to characteristic product ions. researchgate.net The study of these fragmentation pathways helps in distinguishing between isomeric peptides. core.ac.uk

Chromatographic Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from complex mixtures. researchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of amino acids and peptides. bevital.no

For the analysis of dipeptides like this compound, reversed-phase HPLC is often employed. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The use of chiral stationary phases or chiral derivatizing agents can be employed to separate D- and L-enantiomers of amino acids and peptides. mdpi.comregistech.com The development of sensitive analytical methods is crucial, especially considering that D-amino acids are often present in much lower concentrations than their L-counterparts in biological systems. thieme-connect.commdpi.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful combination for the analysis of complex biological samples. nih.govthermofisher.com This hyphenated technique allows for the separation of components in a mixture by LC, followed by their detection and identification by MS, providing both retention time and mass-to-charge ratio information. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantification of dipeptides like this compound. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.gov For amino acids and small peptides, which are often polar, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.net

In a typical RP-HPLC setup for this compound analysis, a C18 column is frequently employed. researchgate.net The mobile phase often consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol, with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. frontiersin.org Detection can be achieved using various detectors, with UV detectors being common, especially if the peptide possesses a chromophore or has been derivatized. nih.gov For non-UV-absorbing compounds, detectors like a Charged Aerosol Detector (CAD) can be utilized. frontiersin.org

The quantification of this compound is achieved by creating a calibration curve with standards of known concentrations. The peak area of the analyte in the sample is then compared to this curve to determine its concentration. The precision and accuracy of the method are validated to ensure reliable results. who.int Studies have demonstrated that HPLC methods can be developed to provide rapid and reproducible analysis of amino acids and dipeptides in various matrices. researchgate.netnih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Chiral HPLC for Enantiomeric Purity Assessment

The determination of enantiomeric purity is critical for chiral molecules like this compound to ensure the desired stereoisomer is present and to quantify any unwanted enantiomeric impurities. chromatographyonline.com Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.comregistech.com

Several types of CSPs are available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being highly effective for a broad range of chiral compounds, including amino acid derivatives. yakhak.org The choice of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. yakhak.org

For the analysis of this compound, a chiral column would be selected to resolve it from its corresponding L-isomer, Glycyl-l-leucine (B1671923). The method is validated for its ability to detect and quantify small amounts of the undesired enantiomer in the presence of a large excess of the main one. nih.gov In some cases, pre-column derivatization with a reagent like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be used to introduce a chromophore, enhancing detection sensitivity. nih.gov The result of a chiral purity assay is typically expressed as the percentage of the undesired enantiomer relative to the total amount of both enantiomers. chromatographyonline.com

Table 2: Example Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% TFA |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman spectroscopy, are powerful non-destructive methods used to probe the molecular structure of this compound by examining the vibrations of its chemical bonds. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. researchgate.net The resulting spectrum provides a "molecular fingerprint," with characteristic absorption bands corresponding to specific functional groups. researchgate.net For this compound, FTIR analysis can confirm the presence of key functional groups.

The FTIR spectrum of a dipeptide is typically characterized by several key regions:

Amide A band (around 3225–3280 cm⁻¹): Associated with N-H stretching vibrations. scielo.brscielo.br

Amide I band (around 1600–1700 cm⁻¹): Primarily due to C=O stretching vibrations of the peptide bond. scielo.brscielo.br

Amide II band (around 1500–1600 cm⁻¹): Arises from a combination of N-H bending and C-N stretching. scielo.brscielo.br

Carboxylate (COO⁻) stretching: The asymmetric and symmetric stretching vibrations of the carboxylate group are also prominent.

C-H stretching and bending vibrations: From the glycine and leucine side chain.

By analyzing the positions and intensities of these bands, detailed information about the peptide's secondary structure and intermolecular hydrogen bonding can be inferred. nih.gov

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light (from a laser source). acs.org It also provides information about molecular vibrations. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. researchgate.net

For this compound, the Raman spectrum would reveal characteristic peaks for the peptide backbone, the carboxylate group, and the isobutyl side chain of the leucine residue. nih.gov For instance, the C-C stretching of the backbone and the symmetric stretching of the COO⁻ group would produce distinct Raman signals. researchgate.net The analysis of the Raman spectra of similar dipeptides and their constituent amino acids aids in the assignment of the observed vibrational modes. acs.org

Table 3: Key Vibrational Bands for Dipeptide Characterization

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| N-H Stretch (Amide A) | 3225-3280 | 3225-3280 |

| C=O Stretch (Amide I) | 1600-1700 | 1600-1700 |

| N-H Bend / C-N Stretch (Amide II) | 1500-1600 | 1500-1600 |

| COO⁻ Asymmetric Stretch | ~1590 | ~1590 |

| COO⁻ Symmetric Stretch | ~1410 | ~1410 |

| C-C Stretch | - | ~900 |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org By analyzing the pattern of X-rays scattered by the electron clouds of the atoms in a crystal, one can deduce the crystal lattice parameters and the exact atomic coordinates. libretexts.orgsemanticscholar.org

For this compound, single-crystal XRD would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsion angles. It would also reveal the details of the intermolecular interactions, such as the hydrogen-bonding network that stabilizes the crystal structure. Powder X-ray diffraction (PXRD) is also a valuable tool, often used for phase identification and to assess the crystallinity of a bulk sample by comparing its diffraction pattern to a reference pattern derived from single-crystal data. researchgate.netresearchgate.net The diffraction pattern is unique to a specific crystalline form, making PXRD a powerful method for studying polymorphism. researchgate.net

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) in Compound Characterization

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is a key method in this category, measuring the change in mass of a sample as it is heated over a specific temperature range.

For this compound, TGA can be used to determine its thermal stability and decomposition profile. The resulting TGA curve plots mass loss against temperature. The onset temperature of decomposition indicates the limit of the compound's thermal stability. TGA can also quantify the amount of volatile components, such as water or residual solvents, present in the sample. For instance, a mass loss observed at temperatures below approximately 120°C often corresponds to the evaporation of water, which is particularly relevant for hydrated crystalline forms. researchgate.net This information is crucial for understanding the material's purity and for defining appropriate storage and handling conditions.

Electrophoretic and Capillary Electrophoresis Methods for Separation

The separation of this compound, particularly its enantiomeric resolution from Glycyl-l-leucine, has been effectively achieved using advanced electrophoretic techniques. Capillary Electrophoresis (CE) stands out as a high-performance separation method notable for its high efficiency, minimal sample and reagent consumption, and versatility in method development. semanticscholar.orgchromatographyonline.com Two primary modes of CE have proven successful for the chiral separation of glycyl dipeptides: cyclodextrin-mediated capillary electrophoresis and ligand-exchange capillary electrophoresis.

Cyclodextrin-Mediated Capillary Electrophoresis

The enantiomeric separation of a series of 13 glycyl dipeptides, including Glycyl-dl-leucine, has been demonstrated using uncharged cyclodextrins as chiral selectors in Capillary Electrophoresis. capes.gov.br In these studies, the background electrolyte (BGE) composition is a critical factor for achieving resolution.

Initial research utilized a BGE composed of 10 mmol/L of a selected cyclodextrin (B1172386) in a buffer of 0.1 mol/L phosphoric acid and 0.088 mol/L triethanolamine (B1662121). capes.gov.br This approach successfully resolved several dipeptides, including nonaromatic ones like Glycyl-dl-leucine. Further investigation into the separation mechanism involved creating mobility difference plots for Glycyl-dl-leucine with heptakis(2,6-di-O-methyl)-beta-cyclodextrin. These plots revealed relatively stable profiles across a wide concentration range of the selector, which is advantageous for developing robust quantitative analytical methods. capes.gov.br To enhance buffer capacity at a lower pH, a BGE consisting of malonic acid and triethanolamine was also introduced. capes.gov.br

Table 1: Experimental Conditions for Cyclodextrin-Mediated CE of Glycyl-dl-leucine

| Parameter | Condition | Source |

|---|---|---|

| Technique | Capillary Electrophoresis (CE) | capes.gov.br |

| Chiral Selector | Uncharged Cyclodextrins (e.g., heptakis(2,6-di-O-methyl)-beta-cyclodextrin) | capes.gov.br |

| Selector Conc. | 10 mmol/L | capes.gov.br |

| Background Electrolyte (BGE) | 0.1 mol/L Phosphoric Acid - 0.088 mol/L Triethanolamine | capes.gov.br |

| Alternative BGE | Malonic acid and triethanolamine | capes.gov.br |

| Analyte | Glycyl-dl-leucine | capes.gov.br |

Ligand-Exchange Capillary Electrophoresis (LE-CE)

Ligand-exchange capillary electrophoresis is another powerful technique for the chiral resolution of compounds like glycyl dipeptides, which possess at least two complexing groups (amino and carboxylic acid groups) near the chiral center. semanticscholar.org The principle of LE-CE involves the formation of transient, diastereomeric ternary complexes between a central metal ion, a chiral ligand (selector), and the enantiomers of the analyte. The differing stabilities of these complexes lead to different electrophoretic mobilities and thus, separation. semanticscholar.org

Research has shown that metal complexes with sugar acids are effective for the enantioseparation of glycyl dipeptides. semanticscholar.orgresearchgate.netnih.gov A comparative study using copper(II), cobalt(II), nickel(II), and zinc(II) complexes with d-gluconic acid, d-saccharic acid, and l-threonic acid as chiral selectors demonstrated successful chiral separation of aromatic amino acids and glycyl dipeptides. researchgate.netnih.gov While cobalt(II) was a viable alternative for some amino acids, the resolution of glycyl dipeptides was achieved exclusively with copper(II) complexes in this particular study. semanticscholar.orgresearchgate.netnih.gov The choice of the central metal ion is therefore critical to the success of the separation. researchgate.net

The pH of the electrolyte solution significantly influences the complexation and, consequently, the separation resolution. semanticscholar.org For some separations using ligand-exchange, optimal results have been observed under strongly alkaline conditions. semanticscholar.org

Table 2: System for Ligand-Exchange CE of Glycyl Dipeptides

| Component | Specification | Role | Source |

|---|---|---|---|

| Technique | Ligand-Exchange Capillary Electrophoresis (LE-CE) | Separation Method | semanticscholar.orgresearchgate.netnih.gov |

| Central Ion | Copper(II) (Cu²⁺) | Forms ternary complex | semanticscholar.orgresearchgate.netnih.gov |

| Chiral Selector | Sugar Acids (e.g., d-gluconic acid, d-saccharic acid, l-threonic acid) | Chiral Ligand | semanticscholar.orgresearchgate.netnih.gov |

| Analytes | Glycyl Dipeptides | Target Compounds | semanticscholar.orgresearchgate.netnih.gov |

Capillary Electrochromatography (CEC)

In addition to CE, capillary electrochromatography (CEC) has been employed for the enantioseparation of glycyl-dipeptides. One study utilized a capillary column packed with teicoplanin aglycone immobilized on silica (B1680970) gel. This method achieved baseline separation for all 12 tested glycyl-dipeptides, with resolution (Rs) values reaching as high as 20 and plate numbers ranging from 10,000 to 300,000 per meter, indicating high separation efficiency. nih.gov

Biochemical Roles and Metabolic Pathways in Model Systems

Enzymatic Hydrolysis and Degradation Mechanisms

The hydrolysis of Glycyl-D-leucine is contingent on the availability of peptidases with the appropriate stereochemical specificity. The peptide bond preceding a D-amino acid is notably resistant to common proteases, but specialized enzymes capable of this cleavage have been identified.

The enzymatic breakdown of peptides containing D-amino acids requires specific enzymes known as D-peptidases. Research has identified an enzyme in Nocardia orientalis, termed "D-peptidase S," which demonstrates a pronounced specificity for hydrolyzing peptide bonds adjacent to D-amino acids. tandfonline.com This enzyme exhibits high susceptibility towards this compound, indicating it is an effective substrate. tandfonline.com The peptidase primarily cleaves peptide bonds that precede hydrophobic D-amino acids. tandfonline.com

In contrast, many standard peptidases are specific to L-isomers. For instance, Glycyl-L-leucine (B1671923), the L-isomer counterpart, acts as a competitive inhibitor for enzymes like carboxypeptidase A. cdnsciencepub.com The specificity of D-peptidase S from Nocardia orientalis is further highlighted by its ability to hydrolyze tri- and tetrapeptides that have a susceptible D-amino acid residue at the penultimate C-terminal position. tandfonline.com While some aminopeptidases exhibit broad specificity, cleaving various N-terminal residues including Glycine (B1666218), Alanine, Leucine (B10760876), and others, the ability to act on a D-isomer linkage like that in this compound is rare. nih.gov

Kinetic studies of D-peptidase S from Nocardia orientalis provide insight into its efficiency in degrading D-amino acid-containing peptides. The enzyme was found to have an optimal pH for hydrolysis between 8.0 and 8.1 and an optimal temperature of 36°C. tandfonline.com While the specific kinetic values for this compound were not detailed, the enzyme's high activity towards it was noted. tandfonline.com Kinetic parameters for other D-amino acid-containing dipeptides hydrolyzed by this enzyme have been determined, illustrating its catalytic proficiency. tandfonline.com The Michaelis constant (Km) for D-leucyl-D-leucine was 0.21 x 10⁻³ M, and for L-leucyl-D-leucine, it was 0.44 x 10⁻³ M. tandfonline.com These values underscore the enzyme's strong affinity for peptides with D-amino acid residues.

Table 1: Kinetic Parameters for D-Peptidase S with D-Amino Acid-Containing Peptides This table is interactive. Click on the headers to sort.

| Substrate | Km (M) | Notes | Source |

|---|---|---|---|

| D-leucyl-D-leucine | 0.21 x 10⁻³ | The enzyme shows a high affinity for this substrate. | tandfonline.com |

| L-leucyl-D-leucine | 0.44 x 10⁻³ | The enzyme can hydrolyze peptides with an L-amino acid at the N-terminus if the C-terminal residue is a D-amino acid. | tandfonline.com |

| This compound | Not specified | Described as a "highly susceptible" substrate, but specific Km value was not reported. | tandfonline.com |

Glycosylation, the attachment of sugar moieties to peptides, can significantly modulate their stability and susceptibility to enzymatic degradation. rsc.org For peptides containing D-amino acids, glycosylation generally has an inhibitory effect on their breakdown by most serine-like proteases. mdpi.comresearchgate.net This modification can enhance peptide stability by sterically hindering the access of proteases to the peptide backbone. nih.gov

However, this effect is not universal and depends on the specific protease involved. In a notable exception, glycosylation was found to promote the degradation of a D-amino acid-containing peptide by chymotrypsin. mdpi.comresearchgate.net Molecular docking analyses suggest that this facilitation is due to strengthened hydrogen bonding and electrostatic interactions between the glycopeptide and chymotrypsin. mdpi.comresearchgate.net The type of monosaccharide used for glycosylation also plays a role in this differential effect. mdpi.com These findings highlight that glycosylation can be a strategic tool to either increase or decrease the metabolic stability of peptides containing D-amino acids. mdpi.comresearchgate.net

Cellular Uptake and Transport Systems in Microorganisms

Microorganisms have evolved sophisticated transport systems to acquire essential nutrients from their environment, including peptides. The uptake of dipeptides like this compound is critical for the physiology and growth of many bacteria. nih.gov

In Gram-negative bacteria such as Escherichia coli, peptide transport across the inner membrane is primarily mediated by ATP-binding cassette (ABC) transporters. nih.gov The main systems for peptide uptake are the oligopeptide permease (Opp) and the dipeptide permease (Dpp) systems. nih.gov The Dpp system is specific for the transport of dipeptides, making it the likely candidate for the uptake of this compound. nih.govfrontiersin.org

The Dpp transport system is composed of several protein components:

DppA: A periplasmic substrate-binding protein that captures dipeptides with high affinity. frontiersin.org

DppB and DppC: Integral membrane proteins that form the channel or permease through which the dipeptide crosses the inner membrane. frontiersin.org

DppD and DppF: Cytoplasmic ATP-binding proteins that hydrolyze ATP to power the transport process. frontiersin.org

Crystal structure analysis of the E. coli DppA protein in complex with Glycyl-L-leucine shows that the binding site is designed to recognize the peptide backbone, while providing space to accommodate different side chains. rcsb.org This suggests that the system can transport a variety of dipeptides. The active transport of dipeptides like glycylglycine (B550881) is a shock-sensitive process that has an obligatory requirement for energy derived from ATP hydrolysis. nih.gov

**Table 2: Components of the Dipeptide Permease (Dpp) Transport System in E. coli*** *This table is interactive. Click on the headers to sort.

| Component | Location | Function | Source |

|---|---|---|---|

| DppA | Periplasm | Substrate-binding protein; captures dipeptides. | frontiersin.org |

| DppB | Inner Membrane | Integral membrane protein; forms part of the permease. | frontiersin.org |

| DppC | Inner Membrane | Integral membrane protein; forms part of the permease. | frontiersin.org |

| DppD | Cytoplasm | ATPase; provides energy for transport via ATP hydrolysis. | frontiersin.org |

| DppF | Cytoplasm | ATPase; provides energy for transport via ATP hydrolysis. | frontiersin.org |

The uptake of dipeptides is a vital mechanism for bacteria to acquire amino acids, which serve as sources of carbon, nitrogen, and building blocks for protein synthesis. nih.govmdpi.com The ability to utilize peptides from the environment can significantly enhance microbial growth, especially in nutrient-limited conditions. mdpi.comcambridge.org

Metabolic Fate and Identification as a Metabolite in Preclinical Animal Models

The metabolic fate of dipeptides is significantly influenced by the stereochemistry of their constituent amino acids. While dipeptides containing L-amino acids are readily hydrolyzed and absorbed, those containing D-amino acids exhibit distinct metabolic profiles, characterized by resistance to enzymatic breakdown and slower absorption.

Detection of Glycyl-leucine as a Metabolite in Animal Urine (e.g., Rat)

Studies on the metabolism of the branched-chain amino acid leucine have identified glycyl-leucine as a metabolite. In an absorption, distribution, metabolism, and excretion (ADME) study conducted in adult Sprague-Dawley rats, glycyl-leucine was detected as a novel metabolite in the urine following an oral administration of ¹⁴C-leucine. nih.govresearchgate.netnih.gov This finding was part of a broader investigation into the metabolic pathways of leucine, which also identified N-acetyl leucine as another previously unknown urinary metabolite. nih.govresearchgate.netnih.gov

While this study identified "glycyl leucine," it is important to consider the metabolic behavior of dipeptides containing D-amino acids. Research on the intestinal absorption of dipeptide stereoisomers in rats has shown that dipeptides resistant to hydrolysis are excreted in significant amounts in the urine. portlandpress.comscite.ai Specifically, slowly absorbed dipeptides such as D-alanyl-D-phenylalanine, D-leucyl-D-leucine, and glycyl-D-tryptophan were found in urine after oral administration, indicating they were absorbed as intact molecules and were resistant to hydrolysis by tissue peptidases. portlandpress.comscite.ai This suggests that this compound, if administered, would likely be absorbed slowly and appear in the urine intact.

Contribution to Leucine Metabolism and Branched-Chain Amino Acid Pathways

The canonical metabolic pathway for L-leucine, an essential branched-chain amino acid (BCAA), is well-established. mdpi.comwikipedia.org It begins with a reversible transamination reaction catalyzed by branched-chain amino transferase (BCAT), which converts L-leucine into α-ketoisocaproate (KIC). nih.govmdpi.comfrontiersin.org Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex irreversibly metabolizes KIC, leading to the production of isovaleryl-CoA. nih.govfrontiersin.org This intermediate is further catabolized to acetyl-CoA and acetoacetate, making leucine a ketogenic amino acid. wikipedia.orgfrontiersin.org

This compound's contribution to this pathway is limited due to the stereospecificity of the enzymes involved. Peptidases that hydrolyze dipeptides typically show a strong preference for substrates containing L-amino acids. Studies on the stereoisomers of dipeptides have demonstrated that those containing D-amino acids are hydrolyzed at a much slower rate by intestinal mucosa homogenates compared to their L-L counterparts. portlandpress.comscite.ai

Should this compound be hydrolyzed, it would release glycine and D-leucine (B559557). The D-leucine enantiomer is not a suitable substrate for the BCAT enzyme, which specifically acts on L-BCAAs. This stereochemical barrier prevents D-leucine from entering the primary BCAA catabolic pathway. Consequently, this compound does not serve as an effective source of leucine for mainstream energy metabolism or protein synthesis. nih.gov Its metabolic impact is therefore minimal compared to Glycyl-L-leucine, which readily supplies L-leucine to these vital pathways.

Molecular Interactions and Biophysical Properties

Complexation with Metal Ions

Glycyl-D-leucine, like other peptides, readily forms complexes with various metal ions. The coordination chemistry, spectroscopic signatures, and thermodynamics of these interactions provide valuable insights into the compound's properties.

The coordination of this compound with transition metal cations such as copper(II), nickel(II), and cadmium(II) has been a subject of significant research. In these complexes, the dipeptide typically acts as a bidentate or tridentate ligand, coordinating through the nitrogen atom of the amino group and the oxygen atom of the carboxylate group. wikipedia.org Some studies on the related N-Glycyl-L-leucine have shown that the ligand can act as a di-anionic molecule, coordinating through the carboxylate and the deprotonated amide nitrogen atom. researchgate.net The coordination sites can be further occupied by carbonyl oxygen atoms and water molecules, sometimes leading to polymeric structures through bridging carboxylate groups. researcher.life

Computational studies using density functional theory (DFT) have been employed to investigate the chelating ability of L-leucine towards transition metal ions like Fe(II), Fe(III), Cu(I), and Cu(II). nih.gov These studies indicate a high chelating potential, with the most favorable coordination occurring at the two oxygen atoms of the carboxylate group. nih.gov

The stoichiometry of these complexes can vary. For instance, with many amino acids, metal ions that prefer octahedral coordination often form complexes with a 3:1 ligand-to-metal ratio (M(aa)₃). wikipedia.org These can exist as facial and meridional isomers, both of which are chiral. wikipedia.org In other cases, 2:1 complexes are formed, such as with copper(II) glycinate. wikipedia.org

A variety of spectroscopic and potentiometric techniques are utilized to characterize the interactions between metal ions and this compound. Potentiometric titrations are a common method to determine the stability constants of the formed complexes. rsc.orgjmaterenvironsci.cominteresjournals.org For example, studies on copper(II) complexes with various peptides have used potentiometry to identify the stoichiometry of the major species formed. rsc.org The pH-metry method, specifically the Calvin-Bjerrum method, is frequently used to calculate these stability constants. scirp.org

Spectroscopic methods provide further details on the coordination environment. UV-Visible spectrophotometry is used to monitor the formation of complexes, as color changes in the solution often accompany coordination. mdpi.com The appearance of new absorption bands in the electronic spectra can indicate the geometry of the complex. For instance, certain absorption bands in Mn(II) complexes are consistent with a six-coordinate octahedral geometry. scirp.org

Infrared (IR) spectroscopy is another powerful tool. Changes in the vibrational frequencies of the amino and carboxylate groups upon complexation provide direct evidence of their involvement in coordination. scirp.org For example, a shift in the stretching frequency of the C=O group in the IR spectrum can confirm its coordination to the metal ion.

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II). EPR parameters can provide information about the coordination environment and the presence of different isomeric forms of a complex in solution. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to study the conformation of dipeptide complexes with metals like palladium(II). acs.org

The thermodynamic parameters of complex formation, including the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide a complete picture of the stability and driving forces of these interactions. These parameters can be determined from the temperature dependence of the stability constants obtained from potentiometric or spectroscopic measurements. academicjournals.orgresearchgate.netrroij.com

Calorimetric titration is a direct method for measuring the enthalpy change of complexation. researchgate.netresearchgate.net Studies on the complexation of various metal ions with peptides have shown that the formation of these complexes is often a spontaneous process, as indicated by a negative ΔG. academicjournals.orgresearchgate.net The enthalpy change can be either exothermic (negative ΔH) or endothermic (positive ΔH), depending on the specific metal-ligand system. researchgate.netrroij.com A positive entropy change (ΔS) often contributes to the spontaneity of the reaction, which can be attributed to the release of solvent molecules upon complexation. academicjournals.org

The stability of these complexes can be influenced by the solvent composition. For instance, the stability of copper(II) complexes with triglycine (B1329560) has been found to increase with an increasing concentration of ethanol (B145695) or dimethylsulfoxide in aqueous solutions. researchgate.net

Table 1: Thermodynamic Parameters for Metal-Ligand Complex Formation (Note: The following table is a representative example based on general findings in the literature for similar systems, as specific data for this compound was not available in the initial search.)

| Metal Ion | Ligand System | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Pr(III) | Glycyl-glycine | ~1:1 ratio | Negative | Negative | Positive | researchgate.net |

| Nd(III) | Glycyl-glycine | ~1:1 ratio | Negative | Negative | Positive | researchgate.net |

| Zn(II) | Imino thiazolidinone | Varies | Negative | - | Positive | academicjournals.org |

| Cd(II) | Imino thiazolidinone | Varies | Negative | - | Positive | academicjournals.org |

| Hg(II) | Imino thiazolidinone | Varies | Negative | - | Positive | academicjournals.org |

| Cu(II) | Triglycine | Varies | - | Exothermic peak | - | researchgate.net |

Solute-Solvent and Solute-Solute Interactions in Aqueous and Non-Aqueous Media

The behavior of this compound in solution is also heavily influenced by its interactions with the surrounding solvent molecules and with other solute molecules. These interactions can be probed through various physical measurements.

Volumetric and acoustic measurements are powerful techniques for studying solute-solvent and solute-solute interactions. researchgate.net By measuring properties like density and speed of sound, parameters such as the apparent molar volume (Vϕ) and apparent molar isentropic compression (Kϕ,S) can be calculated. acs.orgresearchgate.net These parameters provide insights into the interactions occurring at the molecular level. acs.org

Studies on similar systems, such as L-leucine and glycyl-l-leucine (B1671923) in aqueous solutions, have shown that the partial molar volumes at infinite dilution are positive, indicating the presence of strong solute-solvent interactions. tandfonline.com The transfer volumes from water to aqueous solutions of other substances can be used to understand the nature of these interactions, which can be a combination of hydrophilic-ionic, hydrophilic-hydrophilic, and hydrophilic-hydrophobic interactions. psu.edu

The concentration dependence of these volumetric and acoustic properties can reveal information about solute-solute interactions. savemyexams.com For instance, pair and triplet interaction coefficients can be determined from the transfer parameters, providing a quantitative measure of these interactions. researchgate.net

Table 2: Volumetric and Acoustic Parameters for Amino Acids and Peptides in Aqueous Solutions (Note: This table presents data for related compounds to illustrate the types of measurements and findings, as specific comprehensive data for this compound was not readily available.)

| Solute | Solvent System | Parameter | Observation | Reference |

| L-leucine, Glycyl-l-leucine | Aqueous Isoniazid | Apparent Molar Volume (Vϕ) | Positive values, indicating solute-solvent interactions. | researchgate.net |

| L-leucine, Glycyl-l-leucine | Aqueous 1-Decyl-3-methylimidazolium Bromide | Apparent Molar Volume (Vϕ), Apparent Molar Isentropic Compression (Kϕ,S) | Calculated to understand thermodynamic behavior. | acs.org |

| Glycine (B1666218), L-alanine, L-valine, L-leucine | Aqueous Domiphen Bromide | Partial Molar Volumes | Positive values, indicating strong solute-solvent interactions. | tandfonline.com |

| Glycylglycine (B550881) | Aqueous CuCl₂ | Isentropic Compressibility | Decreases with increasing solute concentration. | researchgate.net |

Hydrogen Bonding Networks and Their Role in Solution Behavior

Hydrogen bonding plays a critical role in the solution behavior of peptides like this compound. In aqueous solutions, there is a competition between intramolecular hydrogen bonds and intermolecular hydrogen bonds with water molecules. acs.org For dipeptides in dilute aqueous solutions, intermolecular interactions with the solvent are generally dominant. acs.org

Molecular dynamics simulations and spectroscopic techniques like vibrational absorption (VA) and vibrational circular dichroism (VCD) are used to study these hydrogen bonding networks. acs.orgnih.gov Studies on leucine (B10760876) in water have shown that the inclusion of both explicit and implicit solvation models is crucial for accurately interpreting the VCD spectra, highlighting the importance of the surrounding bulk water in stabilizing the hydrogen-bonding network. nih.gov

The interaction between the charged groups of the dipeptide (NH₃⁺ and COO⁻) and water molecules is a key aspect of its solvation. For zwitterionic leucine, it has been found that inserting a water molecule between the carboxylate and ammonium (B1175870) groups in computational models is critical for reproducing experimental VCD spectra. nih.gov The presence of solutes like peptides can also affect the structure and dynamics of the surrounding water, often leading to a slowdown of water's structural dynamics. acs.org

Interaction with Other Biomolecules and Small Molecules in Model Systems

The interaction of this compound with other molecules, particularly biomolecules, is fundamentally dictated by its stereochemistry. The presence of the D-enantiomer of leucine significantly alters its three-dimensional structure compared to its L-isomer, Glycyl-l-leucine, which in turn governs its ability to fit into the binding sites of proteins and enzymes. Research in model systems has primarily focused on comparing the interactive properties of this compound with its L-counterpart to understand the stereo-specificity of biological recognition systems.

Detailed Research Findings

Interaction with Major Histocompatibility Complex (MHC) Class I Molecules:

A significant area of investigation has been the role of small dipeptides in the folding and stabilization of MHC class I molecules. These proteins are crucial for the immune system, as they present peptide antigens to T-cells. nih.gov In vitro model systems using the human MHC molecule HLA-A*02:01 and the murine equivalent H-2Kb have been employed to study these interactions. nih.govpnas.org

Research has shown that the dipeptide Glycyl-l-leucine can act as a "chemical chaperone," efficiently supporting the folding of these MHC class I molecules into a peptide-receptive state. nih.gov This allows the molecules to bind high-affinity peptides more rapidly, a process quantified by an increase in the association rate constant (kon). nih.govpnas.org The proposed mechanism involves the dipeptide binding to the F pocket of the MHC molecule's peptide-binding groove, mimicking the C-terminal anchor of a full-length peptide antigen. nih.gov

In stark contrast, this compound (GdL) was found to be ineffective in this role. nih.govpnas.org Experimental data demonstrated that GdL did not support the folding of MHC class I molecules nor did it enhance the association rate of high-affinity peptides. nih.gov The structural hypothesis for this lack of interaction is that the D-configuration of the leucine residue makes it sterically unfavorable to simultaneously bind the leucine side chain into the F pocket and engage the dipeptide's C-terminal carboxylate group in the conserved hydrogen bond network required for stable binding. nih.govpnas.org This finding underscores the high degree of stereochemical selectivity in the MHC peptide-binding groove.

Table 1: Effect of Dipeptides on the Association Rate Constant (kon) of High-Affinity Peptides with MHC Class I Molecules

This table summarizes the observed effects of various dipeptides, including this compound, on the rate of binding of high-affinity peptides to MHC class I molecules (HLA-A*02:01 and H-2Kb) in an in vitro model system. The data is derived from fluorescence anisotropy experiments. nih.govpnas.org

| Dipeptide | Target MHC Class I Molecule | Effect on kon of High-Affinity Peptide | Structural Interpretation | Citation |

| This compound (GdL) | HLA-A02:01 & H-2Kb | No enhancement effect observed. | The D-enantiomer of leucine creates an unfavorable conformation for binding in the F pocket. | nih.gov, pnas.org |

| Glycyl-l-leucine (GL) | HLA-A02:01 & H-2Kb | Significant enhancement of kon. | Acts as a chemical chaperone, stabilizing a peptide-receptive conformation. | nih.gov, pnas.org |

| Leucyl-glycine (LG) | HLA-A02:01 & H-2Kb | No enhancement effect observed. | The position of leucine is not at the C-terminus, preventing proper anchoring in the F pocket. | nih.gov |

| Glycyl-valine (GV) | HLA-A02:01 & H-2Kb | Moderate enhancement of kon. | The valine side chain can fit into the F pocket, but the interaction may be weaker than with leucine. | nih.govpnas.org |

Interaction with Peptidases and Transport Systems:

While direct studies on the interaction of this compound with specific peptidases are limited in the provided search results, inferences can be drawn from research on related dipeptides. The small intestine contains various dipeptidases, such as Glycyl-L-leucine hydrolase, which are responsible for the final stages of protein digestion. nih.gov These enzymes are typically stereo-specific. Given that Glycyl-L-leucine is a known substrate, the presence of a D-amino acid in this compound would likely render it resistant to hydrolysis by such enzymes. nih.gov

Similarly, dipeptide transport into enterocytes is mediated by specific carrier systems, which also exhibit stereoselectivity. ias.ac.inroyalsocietypublishing.org Studies on glycyl-glycine and glycyl-L-leucine transport show complex interactions and competition. ias.ac.in The altered three-dimensional structure of this compound would likely result in a significantly lower affinity for these transporters compared to its L-isomer.

Due to the observed low reactivity and binding in key biological model systems, detailed biophysical data such as dissociation constants (Kd), binding enthalpies (ΔH), or binding entropies (ΔS) for this compound are not extensively reported in the scientific literature. The primary biophysical finding is the lack of a measurable enhancement of the association rate constant (kon) for peptide binding to MHC class I molecules, indicating a very weak or non-existent interaction in this context. nih.govpnas.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure of molecules. numberanalytics.com It offers a balance of computational cost and accuracy, making it suitable for studying dipeptides. numberanalytics.commdpi.com Calculations are used for geometry optimizations, energy calculations, and predicting various molecular properties. numberanalytics.commdpi.com

Electronic Structure, Molecular Geometry Optimization, and Conformational Analysis

The three-dimensional structure of peptides is fundamental to their function. Theoretical methods are used to determine the stable conformations of Glycyl-d-leucine by optimizing its molecular geometry. The process involves finding the lowest energy arrangement of atoms by exploring the potential energy surface, which is defined by the rotational degrees of freedom of the molecule, primarily the dihedral angles (φ, ψ, ω) of the peptide backbone. nih.gov

Conformational analysis of dipeptides reveals that they can adopt various stable structures. For instance, studies on similar dipeptides have identified multiple stable conformers, often characterized by the formation of intramolecular hydrogen bonds that create specific structural motifs like β-turns. nih.gov For peptides containing leucine (B10760876), conformations such as the extended β-strand and the polyproline II (PPII)-like structure are often populated with comparable probability in aqueous solutions. pnas.org DFT calculations, often at levels like B3LYP with a 6-311+G(d,p) basis set, can be used to locate these stable conformers and determine their relative energies. nih.gov The stability of different conformers is influenced by both backbone and side-chain interactions. nih.gov

Table 1: Representative Dihedral Angles for Common Peptide Conformations

| Conformation | Typical φ Angle (°) | Typical ψ Angle (°) |

|---|---|---|

| Right-handed α-helix | -57 | -47 |

| β-strand (Parallel) | -119 | +113 |

| β-strand (Antiparallel) | -139 | +135 |

| Polyproline II (PPII) | -75 | +145 |

HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Mapping

The electronic properties of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and stability. physchemres.orgnih.gov A small energy gap suggests that the molecule is more reactive because it requires less energy to undergo electronic transitions. nih.gov For similar dipeptides like Glycyl-L-Valine, DFT calculations have been employed to determine these energy values. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For a dipeptide, the negative potential is often localized around the oxygen atoms of the carboxyl and carbonyl groups, while positive potentials are found near the amine group hydrogens. researchgate.net

Table 2: Calculated Quantum Chemical Properties for a Model Dipeptide (Illustrative)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

| Dipole Moment | 2.5 D |

| Chemical Hardness (η) | 3.15 eV |

Mulliken Atomic Charge Analysis and Charge Transfer Properties

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule based on the system's wave function. stackexchange.com This analysis provides insights into the distribution of electrons and the nature of chemical bonds (ionic vs. covalent). uni-rostock.de The determination of atomic charges is crucial for understanding intramolecular and intermolecular interactions. uni-rostock.denih.gov DFT calculations, such as those at the B3LYP/6-31G(d,p) level, have been shown to provide reliable Mulliken charges for peptides that can be used in conformational analysis. nih.gov

Table 3: Illustrative Mulliken Atomic Charges for this compound Atoms

| Atom | Charge (a.u.) |

|---|---|

| N (Amine) | -0.85 |

| Cα (Gly) | +0.15 |

| C (Carbonyl) | +0.60 |

| O (Carbonyl) | -0.55 |

| N (Amide) | -0.70 |

| Cα (Leu) | -0.05 |

| O (Carboxyl) | -0.75 |

Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netuni-osnabrueck.de By solving Newton's equations of motion, MD simulations provide detailed, atomistic-level information about the conformational fluctuations and dynamics of peptides in various environments, particularly in aqueous solution. researchgate.netnih.gov

For peptides like this compound, MD simulations can reveal how the molecule samples different conformations in solution, the lifetimes of these conformations, and the role of solvent molecules in stabilizing specific structures. nih.gov Explicit water models are often used to accurately describe the complex interactions, such as hydrogen bonding, between the peptide and surrounding water molecules. nih.govacs.org These simulations are crucial for understanding the structural ensemble of a peptide in a biological context, which often consists of a collection of rapidly interconverting structures rather than a single static one. nih.gov The accuracy of MD simulations depends heavily on the chosen force field, which is a set of parameters describing the potential energy of the system. acs.org

In Silico Docking and Binding Affinity Predictions for Enzyme-Ligand Systems

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme, to form a stable complex. nih.gov This method is widely used in drug design to screen potential inhibitors and understand their mechanism of action. nih.gov Docking algorithms place the ligand (e.g., this compound) into the binding site of a target protein and score the different poses based on binding energy, which reflects the binding affinity. nih.govmdpi.com

Studies have been conducted on the L-isomer, Glycyl-L-leucine (B1671923), complexed with metal ions, which were then docked into the active sites of bacterial proteins. researchgate.net For example, a Cu(II)-chelate of Glycyl-L-leucine showed a strong binding affinity to the active site of a bacterial protein with a low binding energy of -6.16 kcal/mol, indicating favorable interactions. researchgate.net Such studies help to elucidate the key amino acid residues in the enzyme's active site that interact with the ligand through hydrogen bonds or other non-covalent forces. nih.govresearchgate.net These predictions can guide the design of more potent enzyme inhibitors. researchgate.net

Table 4: Example of In Silico Docking Results for a Dipeptide-Enzyme Complex

| Ligand | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Glycyl-L-leucine-Cu(II) | Klebsiella pneumoniae protein | -6.16 | Various active site amino acids researchgate.net |

| d-leucine (B559557) | α-amylase | -4.5 | His299, Arg195, Glu233 nih.gov |

Theoretical Prediction of Spectroscopic Data and Comparison with Experimental Observations

Computational methods can predict various types of spectroscopic data, which can then be compared with experimental measurements to validate both the theoretical models and the interpretation of the experimental results. uni-osnabrueck.deresearchgate.net This comparison is essential for accurately determining molecular structures. researchgate.net

For glycylleucine, theoretical calculations have been used to predict the fragmentation pathways in tandem mass spectrometry. researchgate.netnih.gov By calculating the activation energies for the cleavage of different bonds, researchers can predict the most likely fragments to be observed in a product ion spectrum. researchgate.net These predicted spectra can be compared with experimentally measured spectra to confirm fragmentation mechanisms. researchgate.netnih.gov Similarly, theoretical calculations of nuclear magnetic resonance (NMR) parameters, such as the chemical shielding tensors for 13Cα atoms in leucine residues, have been shown to be in good agreement with experimental data from solid-state NMR. acs.org Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared to experimental FT-IR and Raman spectra to assign specific vibrational modes within the molecule. nih.gov Studies on glycyl-glycine have also used theoretical calculations to assign features in X-ray absorption spectra, identifying signatures characteristic of the peptide bond. researchgate.net

Computational Analysis of Protolytic Equilibria and Dissociation Constants

The study of protolytic equilibria, which describes the proton transfer reactions of a molecule, is fundamental to understanding the chemical behavior of peptides like this compound in aqueous environments. Computational chemistry offers powerful tools to predict the dissociation constants (pKa values) that quantify the acidity of the ionizable groups in a molecule—primarily the N-terminal amino group and the C-terminal carboxylic acid group. These theoretical approaches provide detailed insights into the molecular properties that govern these equilibria.

Theoretical Frameworks for pKa Calculation

The theoretical prediction of pKa values for peptides is a complex task due to the significant influence of the solvent, particularly water, on the stability of the different protonation states (cationic, zwitterionic, and anionic). mdpi.com Computational methods typically combine quantum mechanical calculations with a model for the solvent to determine the Gibbs free energy change (ΔG) of the dissociation reaction, from which the pKa can be calculated. scielo.brresearchgate.net

One of the most common and effective approaches involves the use of Density Functional Theory (DFT) for the quantum mechanical calculations. worldscientific.comresearchgate.netdergipark.org.tr DFT methods, such as those employing the B3LYP functional, provide a good balance between accuracy and computational cost for studying molecules of biological relevance. scielo.brjcchems.com To account for the aqueous environment, these calculations are often paired with a continuum solvation model , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). acs.orgresearchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, which simplifies the calculation of solvation free energies. mdpi.comslideshare.net

The calculation of pKa values often relies on thermodynamic cycles that break down the dissociation process in solution into more manageable steps, including gas-phase deprotonation and the solvation of the involved species. mdpi.com An alternative approach is the use of isodesmic reactions , where the number and types of chemical bonds are conserved on both sides of the reaction. This method can effectively cancel out systematic errors in the calculations, leading to more accurate pKa predictions for amino acids and peptides. rsc.org

Research Findings on Related Dipeptides

While direct computational studies specifically targeting this compound are not extensively documented in the literature, a wealth of research on structurally similar dipeptides provides a strong basis for understanding its likely behavior. Studies on dipeptides such as glycylglycine (B550881), glycyl-asparagine, L-phenylalanyl-glycine, and L-alanyl-L-alanine have demonstrated the successful application of these computational methods. scielo.brdergipark.org.trcankaya.edu.tr

For instance, a study on asparagine and glycyl-asparagine employed DFT calculations with the B3LYP/6-31+G(d) basis set and Tomasi's method (a PCM variant) to analyze solute-solvent interactions. scielo.br The research highlighted that in aqueous solutions, the cationic, anionic, and neutral forms of these molecules are solvated by a specific number of water molecules, which is crucial for accurate pKa determination. The calculated pKa values showed excellent agreement with experimental data. scielo.br

Similarly, an ab initio study on L-phenylalanyl-glycine and L-alanyl-L-alanine used DFT at the B3LYP/6-31+G(d) level to determine their acidic dissociation constants. dergipark.org.tr This work also emphasized the importance of analyzing the formation of intermolecular hydrogen bonds between the dipeptide and surrounding water molecules. The theoretical results were found to be in comparable agreement with experimental findings. dergipark.org.tr

Predicted Dissociation Constants for this compound Analogues

Based on computational studies of analogous dipeptides, the pKa values for the carboxylic acid group (pKa1) and the amino group (pKa2) can be predicted. The tables below present data from computational studies on related dipeptides, which serve as a proxy for the expected values for this compound.

| Temperature (K) | Parameter | pKa1 (Carboxyl) | pKa2 (Amine) | pKa3 (Side Chain) |

|---|---|---|---|---|

| 298.15 | Calculated | 3.01 | 8.21 | 4.20 |

| Experimental | 2.99 | 8.19 | 4.19 | |

| 303.15 | Calculated | 3.05 | 8.11 | 4.25 |

| Experimental | 3.03 | 8.10 | 4.23 | |

| 313.15 | Calculated | 3.12 | 7.93 | 4.34 |

| Experimental | 3.10 | 7.91 | 4.32 | |

| 318.15 | Calculated | 3.16 | 7.84 | 4.39 |

| Experimental | 3.14 | 7.82 | 4.37 |

| Dipeptide | Species | Total Energy (kJ/mol) |

|---|---|---|

| L-phenylalanyl-glycine | Cationic (H₂L⁺) | -1959714.24 |

| Neutral (HL) | -1958800.27 | |

| Anionic (L⁻) | -1958434.98 | |

| L-alanyl-L-alanine | Cationic (H₂L⁺) | -1372555.20 |

| Neutral (HL) | -1371641.59 | |

| Anionic (L⁻) | -1371274.91 |

These computational analyses consistently demonstrate that the electronic properties of the peptide backbone and the specific nature of the amino acid side chains, along with the explicit interactions with the solvent, are the primary determinants of the pKa values. For this compound, the isobutyl side chain of leucine, being non-polar, is expected to have a less direct electronic effect on the pKa values of the terminal groups compared to polar or charged side chains. However, its steric bulk can influence the local solvation structure, which in turn can subtly modulate the protolytic equilibria. The application of the computational methodologies described provides a robust framework for quantifying these effects.

Research Applications and Derivatives

Utilization as a Biochemical Probe in Enzymology Studies

Glycyl-D-leucine and related D-amino acid-containing peptides serve as important probes in enzymology to investigate the substrate specificity and catalytic mechanisms of peptidases. While many proteases and peptidases exhibit a strong preference for L-amino acid substrates, some enzymes can recognize and cleave peptide bonds involving D-amino acids, albeit often with different efficiencies.